molecular formula C10H12INO2 B1472615 methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate CAS No. 1604809-71-3

methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate

Cat. No. B1472615
CAS RN: 1604809-71-3
M. Wt: 305.11 g/mol
InChI Key: FNXUXFPJMHBJHB-UHFFFAOYSA-N
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Description

“Methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate” is a chemical compound . It is related to methyl carbamate, which is an organic compound and the simplest ester of carbamic acid .


Synthesis Analysis

While specific synthesis methods for “methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate” were not found, it’s worth noting that methyl carbamate, a related compound, is prepared by the reaction of methanol and urea . Protodeboronation of alkyl boronic esters has also been reported in the literature .

properties

IUPAC Name

methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-7-3-4-9(11)5-8(7)6-12-10(13)14-2/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXUXFPJMHBJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[(5-iodo-2-methylphenyl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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